molecular formula C12H14N2O B1468920 3-(Benzylamino)oxolane-3-carbonitrile CAS No. 1254809-47-6

3-(Benzylamino)oxolane-3-carbonitrile

Cat. No. B1468920
M. Wt: 202.25 g/mol
InChI Key: JMPCXIXBNHAQFR-UHFFFAOYSA-N
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Description

3-(Benzylamino)oxolane-3-carbonitrile is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .


Molecular Structure Analysis

The SMILES string of 3-(Benzylamino)oxolane-3-carbonitrile is N#CC1(NCC2=CC=CC=C2)CCOC1 . The InChI is 1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2 .


Physical And Chemical Properties Analysis

3-(Benzylamino)oxolane-3-carbonitrile is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis Methods

  • A direct and efficient synthesis approach for 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles has been developed, showcasing the versatility of 3-(Benzylamino)oxolane-3-carbonitrile in multi-component condensation reactions (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
  • A method for synthesizing anti-β-(N-Arylamino)-α-hydroxynitriles from 3-aryloxirane-2-carbonitriles and anilines has been developed, highlighting the chemical reactivity of similar compounds (Xu, Lu, Xu, & Xu, 2019).

Chemical Reactions and Properties

  • A study on the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides, demonstrating the reactivity of similar benzylamino carbonitriles (Janďourek et al., 2017).
  • A general synthesis method for 4-Arylaminoquinazoline-2-carbonitriles was developed, showcasing the utility of similar compounds in synthesizing complex molecules (El-Shaieb, Hopf, & Jones, 2009).

Applications in Drug Synthesis and Evaluation

  • The synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their evaluation in anti-proliferative properties provides insights into the potential medicinal applications of related carbonitrile compounds (Ahagh et al., 2019).

Novel Compounds and Reactions

  • Innovative synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives was achieved, further highlighting the potential of benzylamino carbonitriles in creating novel chemical compounds (Khalafy, Marjani, & Salami, 2014).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral . The hazard statements include H301;H315;H319;H335 . The precautionary statements are P261;P280;P301;P301;P310 .

properties

IUPAC Name

3-(benzylamino)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-12(6-7-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPCXIXBNHAQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)oxolane-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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